molecular formula C5H7F3N2 B1512440 1-Methyl-2-trifluoromethylimidazoline

1-Methyl-2-trifluoromethylimidazoline

Cat. No.: B1512440
M. Wt: 152.12 g/mol
InChI Key: FSLNUJDADAFSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-trifluoromethylimidazoline is a heterocyclic compound featuring a five-membered imidazoline ring substituted with a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group confers enhanced thermal stability, lipophilicity, and resistance to metabolic degradation, making this compound valuable in agrochemical and pharmaceutical research . Its synthesis typically involves reactions of trifluoroacetonitrile with aliphatic diamines or cyclization strategies using imidoyl halide intermediates .

Properties

Molecular Formula

C5H7F3N2

Molecular Weight

152.12 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)-4,5-dihydroimidazole

InChI

InChI=1S/C5H7F3N2/c1-10-3-2-9-4(10)5(6,7)8/h2-3H2,1H3

InChI Key

FSLNUJDADAFSDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-(2-Trifluoromethylphenyl)imidazoline-2-thione
  • Structure : Replaces the methyl group at position 1 with a 2-trifluoromethylphenyl group and introduces a thione (-S) moiety at position 2.
  • This compound is used in ligand design for catalytic applications .
  • Key Difference : Reduced hydrolytic stability compared to 1-Methyl-2-trifluoromethylimidazoline due to the thione group’s susceptibility to oxidation .
2-Imidazolidinone Derivatives
  • Example : 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one.
  • Structure: Incorporates a thiadiazole ring fused to the imidazolidinone core.
  • Properties : The thiadiazole moiety improves bioactivity against pathogens, but the carbonyl group reduces ring strain, lowering reactivity in nucleophilic substitutions .
Trifluoromethyl-Substituted Imidazolines in Drug Development
  • Example: 10-[3-(1-Methyl-4-piperazinyl)-2-methylpropyl]-2-trifluoromethylphenothiazine.
  • Structure: Combines a phenothiazine scaffold with trifluoromethyl and piperazinyl groups.
  • Properties: Enhanced blood-brain barrier penetration compared to this compound, attributed to the phenothiazine core’s planar structure .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Applications Stability in Aqueous Media
This compound C₅H₇F₃N₂ -CF₃ (C2), -CH₃ (C1) 85–88 (predicted) Agrochemical intermediates High
1-(2-Trifluoromethylphenyl)imidazoline-2-thione C₁₀H₈F₃N₂S -CF₃ (phenyl), -S (C2) 142–145 Catalytic ligands Moderate
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one C₇H₇F₃N₄OS Thiadiazole, -CF₃ 160–163 Antimicrobial agents Low
10-[3-(1-Methyl-4-piperazinyl)-2-methylpropyl]-2-trifluoromethylphenothiazine C₂₂H₂₄F₃N₃S Phenothiazine, -CF₃, piperazinyl 210–215 CNS drug candidates High

Pharmacological and Industrial Relevance

  • Electrophilic Reactivity: The trifluoromethyl group in this compound stabilizes adjacent carbocations, facilitating electrophilic substitutions. This contrasts with non-fluorinated analogues, which require harsher reaction conditions .
  • Metabolic Stability : Compared to 2-(trifluoromethyl)-1,3-oxazolidines, this compound exhibits slower hepatic clearance due to reduced susceptibility to cytochrome P450 enzymes .
  • Catalytic Utility : Unlike ionic liquids like 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, which are used as solvents, this compound serves as a precursor for bioactive molecules .

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